4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-25(14-16-6-3-2-4-7-16)31(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19(15-30-22)20-8-5-13-29-20/h2-13,15H,14H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFFZJNSQTXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in DCM improves reaction kinetics, reducing time from 24 h to 1 h with comparable yields (55–60%).
One-Pot Sequential Alkylation/Sulfonylation
A streamlined approach avoids isolating intermediates:
- Sulfonate 4-aminobenzoic acid in situ.
- Perform N-benzylation and N-methylation sequentially.
- Directly couple with thiazole amine.
Advantages :
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide include other benzamide derivatives, sulfonamides, and thiazole-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Preparation of Intermediates : Starting materials such as benzylamine, methylsulfonyl chloride, and thiophene derivatives are synthesized.
- Reactions : Key reactions include nucleophilic substitution, condensation, and cyclization to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity and yield of the compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with N-benzyl substitutions have shown promising results in inhibiting Src kinase activity, which is crucial for cancer cell proliferation.
Table 1: Src Kinase Inhibitory Activity of Related Compounds
| Compound | GI50 Value (µM) | Cell Line |
|---|---|---|
| 8a | 1.34 | NIH3T3/c-Src527F |
| 8b | 1.49 | NIH3T3/c-Src527F |
| 8e | 5.36 | NIH3T3/c-Src527F |
Note: GI50 values indicate the concentration required to inhibit cell growth by 50% .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or alter signal transduction pathways associated with tumor growth and metastasis . The unique combination of functional groups in this compound enhances its binding affinity to biological targets.
Case Studies
A notable study evaluated various thiazole-containing compounds for their anticancer properties. The findings revealed that compounds similar to our target molecule exhibited varying degrees of efficacy against different cancer cell lines, including colon carcinoma (HT-29) and breast carcinoma (BT-20). The study concluded that while Src kinase inhibition was a significant factor, other mechanisms might also contribute to the observed anticancer activity .
Comparative Analysis
Compared to other benzamide derivatives and thiazole-containing compounds, this compound stands out due to its structural complexity and potential for selective targeting in cancer therapy .
Table 2: Comparison of Biological Activities
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| D6 | Antitubercular | <0.0625 |
| 8a | Src Kinase Inhibitor | 1.34 |
| Thiazole Derivative X | Anticancer | Varies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Prepare the thiazole core via cyclization of 2-aminothiazole derivatives with α-bromoketones or thiourea analogs under reflux conditions in ethanol or DMF .
- Step 2 : Introduce the sulfamoyl group via sulfonylation of the benzamide intermediate using sulfamoyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm final product purity (>95%) using HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions on the thiazole and benzamide moieties (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., sulfamoyl S=O stretches at 1150–1300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 508.2) .
- HPLC : Ensure purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Thiazole Ring : Electron-deficient nature facilitates nucleophilic substitution at the 2-position .
- Sulfamoyl Group : Polar and hydrogen-bonding capabilities enhance solubility in polar aprotic solvents (e.g., DMSO) .
- Benzamide Core : Stabilizes aromatic stacking interactions in biological systems .
Q. What are common impurities observed during synthesis?
- Methodological Answer :
- By-products : Unreacted intermediates (e.g., incomplete sulfonylation) or dimerization products.
- Mitigation : Monitor reactions using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and purify via recrystallization (methanol/water) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from in vitro cytotoxicity (MTT assay) and in silico target prediction (e.g., kinase profiling) to validate mechanisms .
- Purity Verification : Re-test compounds with ≥99% HPLC purity to exclude batch variability .
- Structural Analogues : Synthesize derivatives (e.g., replacing thiophen-2-yl with phenyl) to isolate activity contributors .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .
- QSAR Modeling : Apply Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) correlating with IC50 values .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the benzyl position .
- Metabolic Stability : Fluorinate the methylsulfamoyl group to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate as nanocrystals (particle size ≤ 200 nm) for enhanced dissolution .
Q. What in vitro models are suitable for assessing anticancer efficacy?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays in HeLa or MCF-7 cells (IC50 typically 5–20 µM) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, HER2) using ADP-Glo™ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
